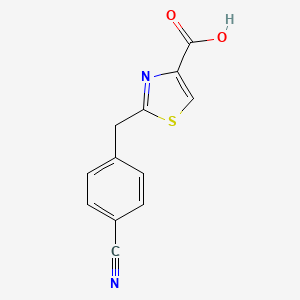
2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid is a heterocyclic compound that features a thiazole ring substituted at the 2-position with a 4-cyanobenzyl group and at the 4-position with a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid typically involves the reaction of 4-cyanobenzyl bromide with thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) for esterification or amidation.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: 2-(4-Aminobenzyl)thiazole-4-carboxylic Acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The nitrile group can also participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Similar structure but with a pyridyl group instead of a cyanobenzyl group.
2-(4-Methylbenzyl)thiazole-4-carboxylic Acid: Similar structure but with a methylbenzyl group instead of a cyanobenzyl group
Uniqueness
2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid is unique due to the presence of the cyanobenzyl group, which can enhance its biological activity and specificity. The nitrile group can participate in unique interactions with biological targets, potentially leading to improved efficacy and selectivity compared to similar compounds .
Properties
Molecular Formula |
C12H8N2O2S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c13-6-9-3-1-8(2-4-9)5-11-14-10(7-17-11)12(15)16/h1-4,7H,5H2,(H,15,16) |
InChI Key |
QXOJBFFIGWLVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


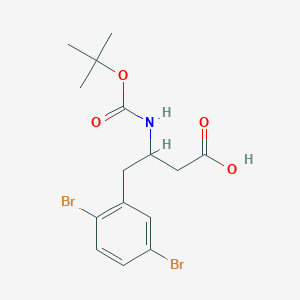

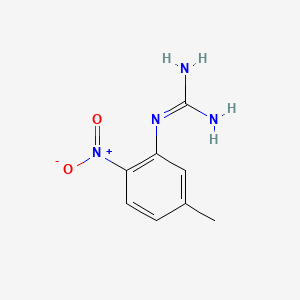
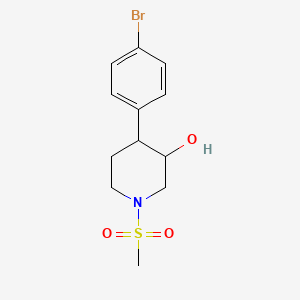
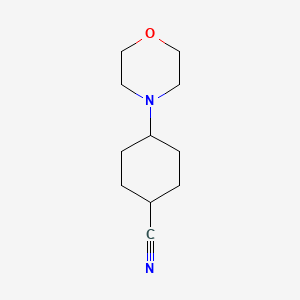
![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)

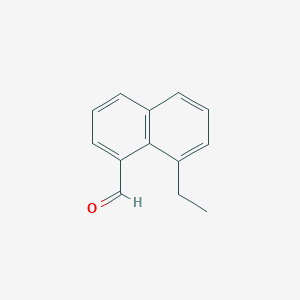
![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)

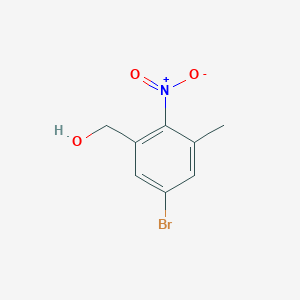

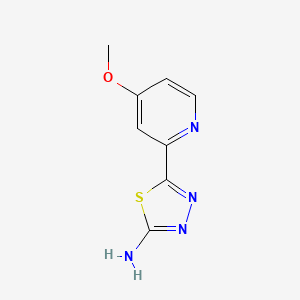
![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)
